molecular formula C14H10ClNO2 B14182398 3-(3-Chloro-5-methoxyphenoxy)benzonitrile CAS No. 920035-44-5

3-(3-Chloro-5-methoxyphenoxy)benzonitrile

Cat. No.: B14182398
CAS No.: 920035-44-5
M. Wt: 259.69 g/mol
InChI Key: DCDKAMUUAOBDCJ-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-methoxyphenoxy)benzonitrile is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenoxybenzonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-methoxyphenoxy)benzonitrile typically involves the reaction of 3-chloro-5-methoxyphenol with benzonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-methoxyphenoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents like sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(3-chloro-5-methoxyphenoxy)benzoic acid.

    Reduction: Formation of 3-(3-chloro-5-methoxyphenoxy)benzylamine.

    Substitution: Formation of 3-(3-aminophenoxy)-5-methoxybenzonitrile.

Scientific Research Applications

3-(3-Chloro-5-methoxyphenoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-methoxyphenoxy)benzonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methoxybenzonitrile
  • 3-Chloro-4,5-dimethoxybenzonitrile
  • 3-Methoxybenzonitrile

Uniqueness

3-(3-Chloro-5-methoxyphenoxy)benzonitrile is unique due to the presence of both chloro and methoxy groups on the phenoxybenzonitrile structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

920035-44-5

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

3-(3-chloro-5-methoxyphenoxy)benzonitrile

InChI

InChI=1S/C14H10ClNO2/c1-17-13-6-11(15)7-14(8-13)18-12-4-2-3-10(5-12)9-16/h2-8H,1H3

InChI Key

DCDKAMUUAOBDCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)Cl)OC2=CC=CC(=C2)C#N

Origin of Product

United States

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